![molecular formula C12H15N3O B7470169 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the prevention of viral and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to inhibit the replication of viruses and bacteria, making it a promising candidate for the development of new antiviral and antibacterial drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and prevent viral and bacterial infections. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide. One potential direction is the development of new drugs that are based on this compound. Another potential direction is the study of the compound's mechanism of action in more detail to better understand its potential applications in various fields. Additionally, further research is needed to understand the compound's advantages and limitations in lab experiments and to explore its potential in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Although the mechanism of action of this compound is not fully understood, it has been shown to have anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand the compound's potential and limitations in lab experiments and to explore its potential in other fields.
Synthesemethoden
The synthesis of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminopyridine with 2-chloroacetic acid, which results in the formation of 2-(2-carboxyethyl)pyridine. This compound is then reacted with 2-bromoacetophenone to form 2-(2-carboxyethyl)-7-methylimidazo[1,2-a]pyridine. Finally, this compound is reacted with propylamine to yield 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-5-13-12(16)10-8-15-6-4-9(2)7-11(15)14-10/h4,6-8H,3,5H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGSAGNYHPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C=CC(=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
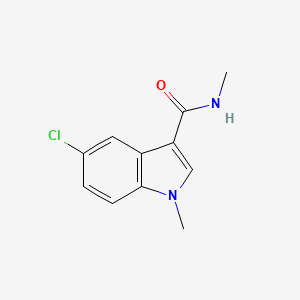
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
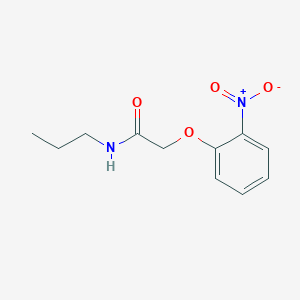
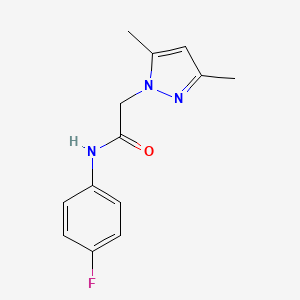
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
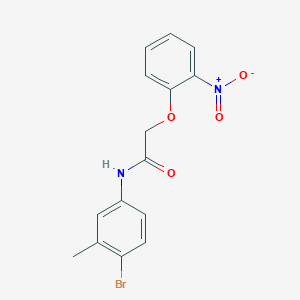

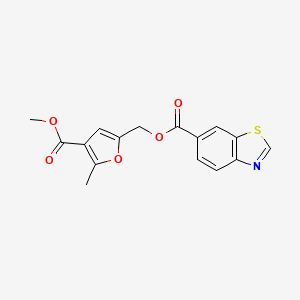
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
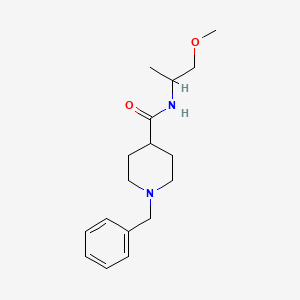
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)